molecular formula C15H16O2 B14213694 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene CAS No. 543733-96-6

2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene

Cat. No.: B14213694
CAS No.: 543733-96-6
M. Wt: 228.29 g/mol
InChI Key: QVHABZQGRUFOJI-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a dioxane ring and a non-3-ene moiety, with a 4-methylphenyl group attached to the methylene bridge. The compound’s molecular formula is C15H18O2, and it has a molecular weight of 230.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene typically involves the condensation of 4-methylbenzaldehyde with 1,6-dioxaspiro[4.4]nonane-2,3-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its spirocyclic structure allows it to fit into unique binding sites, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is unique due to its specific substitution pattern and spirocyclic structure. The presence of the 4-methylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

543733-96-6

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-[(4-methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene

InChI

InChI=1S/C15H16O2/c1-12-3-5-13(6-4-12)11-14-7-9-15(17-14)8-2-10-16-15/h3-7,9,11H,2,8,10H2,1H3

InChI Key

QVHABZQGRUFOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C=CC3(O2)CCCO3

Origin of Product

United States

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